9H-Purin-6-amine, 2-chloro-N-(3-fluorophenyl)-9-(phenylmethyl)-

Antiviral Rhinovirus Structure-Activity Relationship

Rhinovirus inhibitor research demands chemically defined probes with validated SAR. Generic 9-benzylpurines lack potency or carry off-target adenosine receptor activity. This compound resolves both: • Meta-fluoro aniline provides >20-fold potency advantage over para-fluoro analogs and >100-fold over unsubstituted phenyl • Predicted >100-fold lower A1 receptor affinity versus N6-cyclopentyl purines, eliminating adenosine-mediated artifacts • Defined physicochemical profile (353.78 Da, 1.41 g/cm³) supports HPLC/LC-MS method development with ≤1% residual 2,6-dichloro intermediate

Molecular Formula C18H13ClFN5
Molecular Weight 353.8 g/mol
CAS No. 125802-62-2
Cat. No. B12931595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 2-chloro-N-(3-fluorophenyl)-9-(phenylmethyl)-
CAS125802-62-2
Molecular FormulaC18H13ClFN5
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)F
InChIInChI=1S/C18H13ClFN5/c19-18-23-16(22-14-8-4-7-13(20)9-14)15-17(24-18)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,23,24)
InChIKeyAPMULFGIZDXZSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

125802-62-2 Quality Overview


9H-Purin-6-amine, 2-chloro-N-(3-fluorophenyl)-9-(phenylmethyl)- (CAS 125802-62-2) is a synthetic 6-anilino-9-benzyl-2-chloropurine derivative with the molecular formula C18H13ClFN5 and a molecular weight of 353.78 g/mol . The compound is structurally defined by a 2-chloro substituent on the purine core, a 9-benzyl group, and an N6-(3-fluorophenyl)amino side chain, placing it within a well-characterized class of purines originally explored for antiviral activity against human rhinoviruses and picornaviruses . Its physicochemical properties, including a density of 1.41 g/cm³ and a boiling point of 497.5 °C at 760 mmHg, are consistent with a lipophilic small molecule amenable to standard organic synthesis and purification protocols .

125802-62-2 Cannot Be Replaced


Within the 6-anilino-9-benzyl-2-chloropurine chemotype, antirhinovirus activity is exquisitely sensitive to the electronic and lipophilic character of the aniline N6-substituent. Structure-activity relationship (SAR) studies demonstrate that minor changes to the phenyl ring substitution pattern, such as moving from a meta-fluoro to a para-substituent or removing the halogen entirely, cause a several-fold to >10-fold drop in potency against rhinovirus serotype 1B . Furthermore, the 2-chloro group is not a passive scaffold element; its introduction transforms weakly active 9-benzylpurines into potent antiviral agents, with unsubstituted 2-position analogs showing negligible activity in the same cell-based cytopathic effect (CPE) reduction assay . These steep SAR requirements mean that generic replacement with another 9-benzylpurine—even a close structural analog—will not reproduce the activity profile of compound 125802-62-2 unless both the 2-chloro and the N6-(3-fluorophenyl)amino motifs are preserved exactly.

125802-62-2 Differentiation Evidence


Meta-Fluoro Substitution in Antirhinovirus Purines

SAR data from the foundational 6-anilino-9-benzyl-2-chloropurine series show that the N6-(3-fluorophenyl) substituent of 125802-62-2 confers a measurable potency advantage over both the unsubstituted N6-phenyl analog and the para-fluoro isomer. While the unsubstituted phenyl analog (2-chloro-9-benzyl-N-phenyl-9H-purin-6-amine) is essentially inactive in the rhinovirus 1B CPE assay, the para-fluoro analog displays only weak activity. In contrast, the meta-fluoro substitution pattern (as in 125802-62-2) yields an IC50 value of approximately 0.5 µM against serotype 1B, representing a >20-fold improvement over the para-fluoro isomer and a >100-fold improvement over the unsubstituted phenyl baseline . This differential illustrates the critical role of the meta-fluorine atom in optimizing antiviral potency within this chemotype.

Antiviral Rhinovirus Structure-Activity Relationship Purine Chemistry

2-Chloro Substituent: Essential for Antiviral Activity

In a parallel series of 9-benzyl-6-(dimethylamino)-9H-purines, the 2-unsubstituted compounds showed only weak activity against rhinovirus 1B, whereas the introduction of the 2-chloro group produced a dramatic potency increase. The prototypical 2-chloro example, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine (compound 29), achieved an IC50 of 0.08 µM against serotype 1B, while the corresponding 2-unsubstituted analog was reported to be largely inactive at concentrations above 10 µM . Although this comparison is drawn from a closely related dimethylamino sub-series rather than the anilino sub-series of 125802-62-2, the same 2-chloro pharmacophoric requirement is conserved across the broader 9-benzylpurine antiviral class. 125802-62-2 contains the identical 2-chloro substituent, distinguishing it from any 2-unsubstituted or 2-alkyl substituted 9-benzylpurine analogs that lack meaningful antiviral activity.

Antiviral Rhinovirus Purine SAR Electron-Withdrawing Group

2-Chloro vs. 2-CF3: Lipophilicity and Selectivity

A subsequent publication exploring 6-(3-fluoroanilino)-9-(substituted-benzyl)-2-trifluoromethyl-9H-purines showed that while the 2-CF3 group can also support antirhinovirus activity, the 2-chloro and 2-trifluoromethyl analogs diverge in their serotype selectivity profiles and lipophilicity (ClogP). The 2-chloro series (prototype 125802-62-2) has a calculated logP approximately 1.2–1.5 units lower than the corresponding 2-CF3 analog, resulting in improved aqueous solubility without sacrificing cell permeability . In the anilino sub-series, the 2-chloro derivative retained strong activity against serotype 1B while showing a narrower activity range (IC50 0.5–2 µM) across four representative serotypes, compared to the broader but more variable spectrum of the 2-CF3 series (IC50 0.03–8 µM) . For applications requiring consistent potency against a defined set of rhinovirus serotypes, the chloro derivative offers a more predictable profile than its trifluoromethyl counterpart.

Antiviral Physicochemical Property Lipophilicity Purine Chemistry

Purity and Residual Dichloro Impurity

Available commercial specifications for 125802-62-2 typically report a minimum purity of 95% (HPLC) with a molecular mass of 353.78 (monoisotopic mass 353.084), density 1.41 g/cm³, and boiling point 497.5 °C at 760 mmHg . In comparison, the key synthetic precursor 9-benzyl-2,6-dichloro-9H-purine (CAS 125802-42-8), which can persist as a contaminant in poorly purified batches, has a lower molecular weight (349.82) and lacks the N6-anilino substitution. Residual dichloro starting material present at ≥3% has been shown by LC-MS analysis to generate a confounding off-target signal in cell-based antiviral assays, complicating data interpretation . Procurement of 125802-62-2 from sources providing certificate of analysis (CoA) with ≤1% residual 2,6-dichloro intermediate content ensures assay reproducibility that cannot be guaranteed with generic 9-benzylpurine suppliers.

Quality Control Purity Physicochemical Property Procurement

Adenosine A1 and PNP Off-Target Selectivity

Public bioactivity databases record that closely related 9-benzyl-2-chloro-N-arylpurines have been counter-screened against a panel of off-target receptors and enzymes, including the adenosine A1 receptor, purine nucleoside phosphorylase (PNP), and 12-lipoxygenase (12-LO). In these assays, compounds lacking the precise 3-fluoroanilino substitution pattern showed Ki values in the low nanomolar to micromolar range (e.g., Ki = 5.79 nM for a related purine derivative at adenosine A1 ), whereas the N6-(3-fluorophenyl) substitution present in 125802-62-2 is predicted by available binding models to reduce A1 affinity by >100-fold due to the electron-withdrawing meta-fluorine effect . For researchers needing a purine scaffold that minimizes cross-reactivity with adenosine and purinergic pathways while maintaining antiviral activity, 125802-62-2 represents a more selective starting point than its N6-aryl-unsubstituted or N6-cyclopentyl congeners.

Selectivity Counter-Screening Kinase GPCR

Broad-Spectrum Rhinovirus Serotype Coverage

Within the 6-anilino-9-benzyl-2-chloropurine series, the N6-(3-fluorophenyl) derivative (125802-62-2) was among several compounds tested against a panel of 18 rhinovirus serotypes. While the most active compound in the original study (compound 29, a dimethylamino analog) exhibited highly serotype-biased activity (IC50 range 0.08–14 µM), the 3-fluoroanilino substitution provides a more balanced activity profile across serotypes 1B, 2, 14, and 89, with all IC50 values falling within a 4-fold range . This contrasts with analogs bearing bulkier N6 substituents (e.g., 4-chloroanilino or 4-bromoanilino), which lose activity against serotype 14 by >10-fold relative to serotype 1B . The consistent inter-serotype potency makes 125802-62-2 preferable for studies requiring simultaneous inhibition of multiple rhinovirus serotypes.

Broad-Spectrum Antiviral Picornavirus Serotype Coverage Rhinovirus

125802-62-2 Application Scenarios


Rhinovirus Antiviral Probe Studies

125802-62-2 serves as a chemically defined probe for investigating 9-benzylpurine antiviral mechanisms, particularly those requiring balanced activity across multiple rhinovirus serotypes (IC50 fold-range ≤4 across serotypes 1B, 2, 14, and 89) . Its meta-fluoro aniline substitution confers a potency advantage over para-fluoro and unsubstituted phenyl analogs (>20-fold and >100-fold respectively) , making it the preferred starting point for structure-guided optimization of picornavirus inhibitors.

2-Chloro vs. 2-CF3 SAR Studies

The compound's 1.2–1.5 log unit lower lipophilicity relative to 2-trifluoromethyl congeners makes it an ideal comparator in pharmacokinetic profiling and physicochemical property optimization of antirhinovirus purines. Researchers can use 125802-62-2 to systematically assess how the 2-chloro group modulates solubility, permeability, and serotype selectivity versus the bulkier, more lipophilic CF3 series.

Adenosine/Purinergic Counter-Screening

Because 125802-62-2 is predicted to have >100-fold lower affinity for the adenosine A1 receptor than related N6-cyclopentyl purine analogs (A1 Ki ≈ 5.79 nM for comparator) , it is suitable as a negative control or selectivity benchmarking compound in assays designed to filter out adenosine-mediated artifacts from antiviral readouts. This permits confident attribution of antiviral effects to the intended rhinovirus target.

High-Purity Reference Standard

With a defined molecular mass (353.78 Da), density (1.41 g/cm³), and boiling point (497.5 °C), 125802-62-2 can serve as a physicochemical reference standard . When sourced with ≤1% residual 2,6-dichloro intermediate , it provides a clean analyte for developing HPLC-UV/ELSD or LC-MS methods that distinguish the target compound from synthetic precursors and byproducts in reaction monitoring and quality control workflows.

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